![molecular formula C23H22ClN3O5S B10755446 3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755446.png)
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK978744A is a compound known for its role as a polo-like kinase 1 inhibitor. Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell division. Inhibitors of polo-like kinase 1, such as GSK978744A, are of significant interest in cancer research due to their potential to halt the proliferation of cancer cells by disrupting the cell cycle .
Preparation Methods
The synthesis of GSK978744A involves several steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. industrial production methods often involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GSK978744A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
GSK978744A has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of polo-like kinase 1 and its effects on cell division.
Biology: It is used to investigate the role of polo-like kinase 1 in various biological processes, including cell cycle regulation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancers, particularly those with high polo-like kinase 1 expression.
Industry: It is used in the development of new cancer therapies and in high-throughput screening for drug discovery
Mechanism of Action
GSK978744A exerts its effects by inhibiting the activity of polo-like kinase 1. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of key substrates involved in mitosis, such as cyclin-dependent kinases and other regulatory proteins .
Comparison with Similar Compounds
GSK978744A is unique among polo-like kinase 1 inhibitors due to its high selectivity and low toxicity at effective doses. Similar compounds include:
Volasertib: Another polo-like kinase 1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
GW301789X: A compound with statistically significant association to certain cancer subtypes but with different sensitivity profiles in glioma stem cells
GSK978744A stands out due to its high selectivity and potential for lower unspecific toxicity, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C23H22ClN3O5S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-[(2S)-2,3-dihydroxypropoxy]benzimidazol-1-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O5S/c1-13(16-4-2-3-5-17(16)24)32-20-9-21(33-22(20)23(25)30)27-12-26-18-7-6-15(8-19(18)27)31-11-14(29)10-28/h2-9,12-14,28-29H,10-11H2,1H3,(H2,25,30)/t13-,14+/m1/s1 |
InChI Key |
JVAPIYLPNKDKAQ-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC[C@H](CO)O)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OCC(CO)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755365.png)
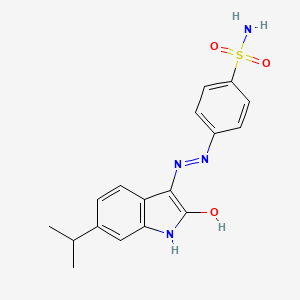
![N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755400.png)
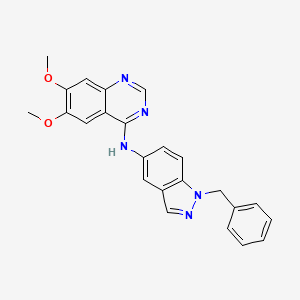
![5-bromo-3-[[3-bromo-4-hydroxy-5-(2-methoxyphenyl)phenyl]methylidene]-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755413.png)
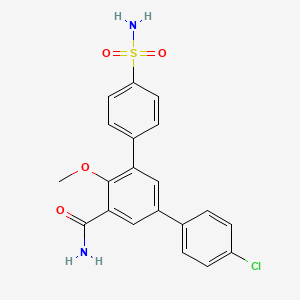

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)
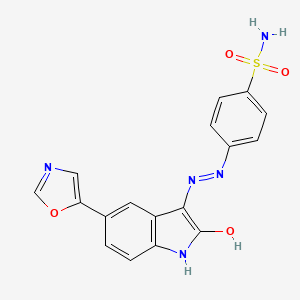
![2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B10755484.png)
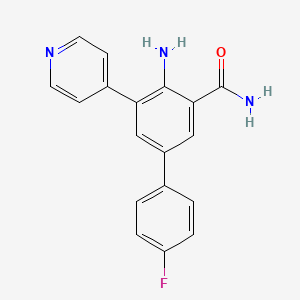
![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10755501.png)
